2,3-Dihydro-1,4-benzodioxine-5-sulfonamide
Overview
Description
2,3-Dihydro-1,4-benzodioxine-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their broad range of biological activities
Mechanism of Action
Target of Action
Compounds with a similar 2,3-dihydro-1,4-benzodioxine motif have been found to interact with various biological receptors and enzymes . For instance, some of these compounds have shown affinities towards serotonin receptors involved in conditions such as schizophrenia, headaches, and nervous breakdowns .
Mode of Action
It is known that the 2,3-dihydro-1,4-benzodioxine motif’s versatility stems from its ability to influence cellular pathways in a targeted manner .
Biochemical Pathways
Compounds with a similar 2,3-dihydro-1,4-benzodioxine structure have been found to exhibit significant biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the precise configuration of molecules is a crucial determinant of their pharmacological properties, which could drastically impact the efficacy, safety, and pharmacokinetics of a compound .
Result of Action
Compounds with a similar 2,3-dihydro-1,4-benzodioxine structure have been found to exhibit significant biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It is known that subtle changes in molecular structure could drastically impact the efficacy, safety, and pharmacokinetics of a compound, suggesting that environmental factors could potentially influence its action .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1,4-benzodioxine-5-sulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as dipeptidyl peptidase IV and carbonic anhydrase, influencing their activity and thereby affecting various biochemical pathways . The nature of these interactions often involves binding to the active sites of these enzymes, leading to inhibition or activation depending on the context.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, its interaction with dipeptidyl peptidase IV results in enzyme inhibition, which can affect glucose metabolism and insulin secretion . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on metabolic pathways and enzyme activity. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the activity of enzymes such as carbonic anhydrase, which plays a role in maintaining acid-base balance in tissues . Additionally, this compound can influence metabolite levels and metabolic flux, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is crucial for its biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and the subsequent modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with sulfonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The general reaction scheme is as follows:
Starting Materials: 2,3-Dihydro-1,4-benzodioxine and sulfonyl chloride.
Reaction Conditions: The reaction is performed at room temperature with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to mix the starting materials.
Continuous Stirring: Ensuring uniform reaction conditions.
Automated Purification: Utilizing industrial-scale chromatography or crystallization techniques to purify the product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-5-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can be substituted with different alkyl or aryl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: N-alkyl or N-aryl derivatives.
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxine-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antibacterial, antifungal, and anti-inflammatory properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and proteases.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxine-5-sulfonamide can be compared with other sulfonamide derivatives:
Similar Compounds: Sulfanilamide, sulfamethoxazole, and sulfadiazine.
Uniqueness: The presence of the benzodioxine ring imparts unique pharmacological properties, such as enhanced binding affinity to certain enzymes and improved bioavailability.
Comparison: Compared to other sulfonamides, this compound may offer better selectivity and reduced side effects due to its distinct structure.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSDFKWVCBPSRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541295 | |
Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87474-16-6 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-5-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87474-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,4-benzodioxine-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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